2,4,6-Trinitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

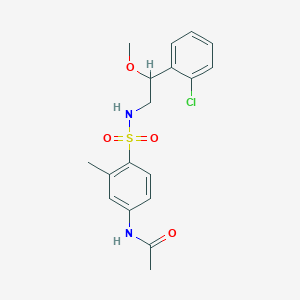

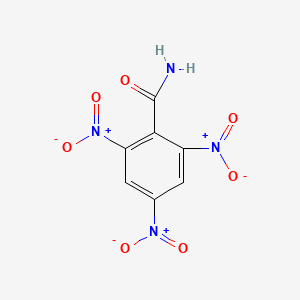

2,4,6-Trinitrobenzamide is a chemical compound with the molecular formula C7H4N4O7 . It is a derivative of trinitrobenzene .

Synthesis Analysis

The synthesis of 2,4,6-Trinitrobenzamide and its derivatives has been a subject of research. For instance, a study on the synthesis and biological evaluation of 2,4,6-trinitroaniline derivatives as potent antitumor agents has been conducted . Another study discusses the nitration of 2,4-dinitrotoluene (DNT) and its conversion to 2,4,6-trinitrotoluene (TNT) at a gram scale with the use of a fully automated flow chemistry system .Molecular Structure Analysis

The crystal and molecular structures of 2,4,6-Trinitrobenzamide have been determined . The structure analysis shows that the intermolecular H⋯O interactions make important contributions in stabilizing the crystal, while other intermolecular H⋯N and H⋯C interactions, O⋯O, N⋯O, C⋯O, and C⋯N close contacts also make contributions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

2,4,6-Trinitrobenzamide serves as a precursor in the synthesis of complex organic compounds. Gakh et al. (2006) described the synthesis of nitro-free 4,6-disubstituted 3-aminobenzothiophenes, S-oxides, and S,S-dioxides from 2,4,6-trinitrobenzamide through nucleophilic substitution and Thorpe-Ziegler cyclization. Similarly, Gerasyuto et al. (2001) developed methods to transform 2,4,6-trinitrobenzamides into 2,3-dihydrobenzothiazol-1,1-dioxide, 2,3-dihydro-1,4-benzothiazin-3-one, and their nitroderivatives through selective nucleophilic substitution and cyclization processes. The regioselectivity of 2,4,6-trinitrobenzamide under the influence of various nucleophiles was also explored, indicating its potential in organic synthesis (Shkinyova et al., 2000) (Gakh et al., 2006) (Gerasyuto et al., 2001) (Shkinyova et al., 2000).

Crystal and Molecular Structure Analysis

2,4,6-Trinitrobenzamide has been the subject of crystal and molecular structure analysis to understand its properties better. The study by Rheingold et al. (1989) revealed the crystal and molecular structures of 2,4,6-trinitrobenzamide among other derivatives, providing insights into its molecular geometry and interactions (Rheingold et al., 1989).

Nucleophilic Substitution Reactions

The reactivity of 2,4,6-trinitrobenzamide with nucleophiles has been a significant area of research. Studies have explored its reactions with S-, O-, and N-nucleophiles, demonstrating its potential in organic synthesis and the development of new compounds. The regioselectivity and conditions of these reactions have been extensively studied, contributing to a deeper understanding of its chemical behavior and applications in synthetic chemistry (Zlotin et al., 2000) (Zlotin et al., 2000).

Direcciones Futuras

Propiedades

IUPAC Name |

2,4,6-trinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O7/c8-7(12)6-4(10(15)16)1-3(9(13)14)2-5(6)11(17)18/h1-2H,(H2,8,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEUNEYDKZLGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trinitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2933858.png)

![7-methoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2933859.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2933861.png)

![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2933872.png)

![2-(2-Methyl-4-oxo-1,4-dihydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/no-structure.png)